molecular formula C20H16ClN3O3 B3999755 2-[2-(2-chloroanilino)-2-oxoethoxy]-N-pyridin-2-ylbenzamide

2-[2-(2-chloroanilino)-2-oxoethoxy]-N-pyridin-2-ylbenzamide

Cat. No.: B3999755
M. Wt: 381.8 g/mol
InChI Key: BIVVGPPRSWFFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-chloroanilino)-2-oxoethoxy]-N-pyridin-2-ylbenzamide is a complex organic compound that features a combination of aromatic rings, amide, and ether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-chloroanilino)-2-oxoethoxy]-N-pyridin-2-ylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with pyridine-2-carboxylic acid to yield the final product. The reaction conditions often include the use of solvents such as chloroform and pyridine, and the reactions are typically carried out at temperatures ranging from 10°C to 20°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-chloroanilino)-2-oxoethoxy]-N-pyridin-2-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroaniline moiety, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium methoxide. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

2-[2-(2-chloroanilino)-2-oxoethoxy]-N-pyridin-2-ylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2-chloroanilino)-2-oxoethoxy]-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(2-chloroanilino)-2-oxoethyl]sulfonyl}acetic acid
  • 2-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}acetic acid
  • 2-((2-(2-chloroanilino)-2-oxoethyl)sulfinyl)acetic acid

Uniqueness

2-[2-(2-chloroanilino)-2-oxoethoxy]-N-pyridin-2-ylbenzamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[2-(2-chloroanilino)-2-oxoethoxy]-N-pyridin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3/c21-15-8-2-3-9-16(15)23-19(25)13-27-17-10-4-1-7-14(17)20(26)24-18-11-5-6-12-22-18/h1-12H,13H2,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVVGPPRSWFFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)OCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-chloroanilino)-2-oxoethoxy]-N-pyridin-2-ylbenzamide
Reactant of Route 2
Reactant of Route 2
2-[2-(2-chloroanilino)-2-oxoethoxy]-N-pyridin-2-ylbenzamide
Reactant of Route 3
Reactant of Route 3
2-[2-(2-chloroanilino)-2-oxoethoxy]-N-pyridin-2-ylbenzamide
Reactant of Route 4
Reactant of Route 4
2-[2-(2-chloroanilino)-2-oxoethoxy]-N-pyridin-2-ylbenzamide
Reactant of Route 5
Reactant of Route 5
2-[2-(2-chloroanilino)-2-oxoethoxy]-N-pyridin-2-ylbenzamide
Reactant of Route 6
Reactant of Route 6
2-[2-(2-chloroanilino)-2-oxoethoxy]-N-pyridin-2-ylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.